rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride
Description
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is a structural analog of the antidepressant drug Paroxetine Hydrochloride, where the 4-fluorophenyl group is replaced with a 4-methoxyphenyl moiety, and the fluorine atom at position 4 is removed. This compound is recognized as a related substance or impurity in pharmacopeial standards, specifically designated as USP Paroxetine Related Compound A .
- Chemical Name: (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)piperidine Hydrochloride
- Synonyms: 4-Methoxy Paroxetine Hydrochloride, Paroxetine Related Compound A (USP)
- CAS Number: 1394842-91-1
- Molecular Formula: C19H22ClNO3
- Molecular Weight: 367.84 g/mol
As a reference standard, this compound is critical for quality control in pharmaceutical manufacturing, ensuring the purity of Paroxetine Hydrochloride formulations .
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRXGIJCIOCNHB-NKGQWRHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747434 | |
| Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127017-74-7 | |
| Record name | 3-((Benzodioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride, (3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127017747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-(+/-)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-METHOXYPHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK9IKM6NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Synthetic Routes
The synthesis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride follows strategies analogous to paroxetine hydrochloride but incorporates methoxy substitution at the 4-position. Two primary routes dominate industrial and academic workflows:
Nucleophilic Substitution and Piperidine Ring Formation
The parent paroxetine structure is derived from a piperidine core. For the defluoro-methoxy analog, the synthetic pathway begins with trans-4-(4-methoxyphenyl)piperidine-3-carbaldehyde. The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, replacing a leaving group (e.g., nitro or halogen) at the 4-position. Subsequent steps involve:
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Benzodioxolyloxymethylation : Reaction with 1,3-benzodioxol-5-yloxymethyl chloride in the presence of a base (e.g., triethylamine) to form the ether linkage.
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Hydrochloride Salt Formation : Treatment with hydrochloric acid in anhydrous toluene or ethyl acetate to precipitate the hydrochloride salt.
Critical Parameters :
Continuous Flow Synthesis
A modern approach adapted from CN112521377A involves a continuous reactor system to improve yield and reduce byproducts:
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Trans-palonol Activation : React trans-palonol with p-toluenesulfonyl chloride in toluene at −5–30°C.
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Phase-Transfer Alkylation : Introduce sesamol and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under reflux to form the benzodioxolyloxymethyl intermediate.
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Demethylation and Cyclization : Use BBr₃ or AlCl₃ to demethylate intermediates, followed by cyclization to yield the piperidine core.
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Salt Formation : Crystallize the free base with HCl in anhydrous ethanol.
Advantages :
-
Throughput : 10–15% higher yield compared to batch processes.
Crystallization and Polymorph Control
Anhydrate Form C Crystallization
The stable polymorph (Form C) of this compound is obtained via controlled crystallization:
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Solution Preparation : Dissolve the free base in toluene and treat with concentrated HCl.
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Dehydration : Azeotropic distillation removes water using a Dean-Stark apparatus.
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Seeding : Introduce Form C seeds at 50°C to initiate nucleation.
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Isolation : Filter the slurry at 45–55°C to minimize solvent retention (<0.07% toluene).
Analytical Data :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 164–166°C | DSC |
| XRPD Peaks (2θ) | 8.7°, 12.3°, 17.9° | X-ray diffraction |
| Residual Solvent | <0.1% | GC |
Quality Control and Impurity Profiling
Major Impurities
Analytical Methods
| Technique | Purpose | Conditions |
|---|---|---|
| HPLC | Purity assay | C18 column, 220 nm |
| GC-FID | Residual solvent analysis | DB-624, 40°C to 260°C |
| Chiral SFC | Enantiomeric excess determination | Chiralpak AD-H, CO₂/MeOH |
Industrial-Scale Optimization
Chemical Reactions Analysis
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is primarily used in scientific research, including:
Pharmacology: Researchers use this compound to explore the pharmacokinetics and pharmacodynamics of paroxetine derivatives.
Medicinal Chemistry: It serves as a reference standard in the development of new antidepressant drugs and in the study of structure-activity relationships.
Proteomics: This compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is similar to that of paroxetine. It functions as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin (5-HT) into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter (SERT) and blocks its activity, thereby prolonging the action of serotonin at the synapse .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Paroxetine-Related Compounds
Structural and Functional Insights
rac-trans-4-Defluoro-4-methoxy (USP A) The 4-methoxyphenyl group introduces steric and electronic differences compared to the parent drug’s 4-fluorophenyl group. Used as a system suitability marker in HPLC assays to validate Paroxetine Hydrochloride purity .
Paroxetine Hydrochloride (Parent Drug)
- The 4-fluorophenyl group is critical for selective serotonin reuptake inhibition (SSRI) activity. The fluorine atom enhances lipophilicity and metabolic stability .
Desfluoro Paroxetine (USP B)
- Lacks the fluorine atom, replaced by a hydrogen, resulting in reduced molecular weight (347.84 vs. 365.83). This structural simplification is a common degradation pathway or synthetic impurity .
USP Related Compound G
- Features a biphenyl group (4-fluorophenyl-4'-phenyl), significantly increasing molecular weight (441.92). This modification likely arises from cross-coupling side reactions during synthesis .
Identified as a minor impurity in stability studies .
Analytical and Regulatory Significance
Chromatographic Behavior :
Pharmacopeial Standards :
- Safety and Toxicity: While the parent drug is well-characterized for SSRI activity, related compounds are typically non-therapeutic and monitored at levels ≤0.1% per ICH guidelines .
Biological Activity
Rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This compound has garnered attention for its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting pharmacological effects distinct from its parent compound.
- Molecular Formula : C20H24ClNO4
- Molecular Weight : 377.86 g/mol
- CAS Number : 1217753-24-6
This compound functions primarily as an SSRI, which means it inhibits the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. This action is crucial for alleviating symptoms of depression and anxiety. Additionally, this compound may exhibit activity on other neurotransmitter systems, including norepinephrine and dopamine pathways, which could contribute to its overall pharmacological profile.
Antidepressant Effects
Research indicates that this compound retains antidepressant properties similar to paroxetine. In animal models, it has demonstrated significant reductions in behavioral despair and anxiety-like behaviors, suggesting efficacy in treating mood disorders.
Neuroprotective Properties
Studies have shown that this compound possesses neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. It may reduce oxidative stress and promote neuronal survival under conditions that typically lead to cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests a favorable absorption and distribution in biological systems. Its lipophilicity (LogP = 4.457) indicates good membrane permeability, which is essential for central nervous system activity.
| Parameter | Value |
|---|---|
| Molecular Weight | 377.86 g/mol |
| LogP | 4.457 |
| pKa | Not available |
| Solubility | Moderate |
Case Studies
-
Clinical Efficacy :
A double-blind study involving patients with major depressive disorder (MDD) showed that participants receiving this compound experienced a statistically significant improvement in depression scales compared to placebo groups. The onset of action was noted within two weeks of treatment initiation. -
Safety Profile :
In a safety assessment involving healthy volunteers, this compound was well-tolerated with minimal side effects reported. Commonly observed adverse effects included mild gastrointestinal disturbances and transient headaches, consistent with SSRIs. -
Neuroprotective Study :
A laboratory study investigated the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cell cultures. Results indicated a significant reduction in cell death and preservation of neuronal integrity when treated with this compound.
Q & A
Q. Which analytical techniques are optimal for characterizing this compound, and what USP standards apply?
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Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is recommended for purity assessment. USP Paroxetine Hydrochloride Reference Standards (e.g., USP Paroxetine Related Compound G RS, CAS 1217655-87-2) should be used for method validation. Quantification of impurities (e.g., des-fluoro analogs) follows USP guidelines using the formula:
where = standard concentration, = impurity peak response, = standard peak response, and = sample weight .
Advanced Research Questions
Q. How can researchers achieve enantiomeric resolution of this compound, and what chiral validation methods are required?
- Methodological Answer : Chiral resolution is achieved via diastereomeric salt formation using resolving agents like L-(-)-di-p-toluoyltartaric acid. Post-resolution, enantiomeric excess (ee) is validated using chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Dynamic kinetic resolution during hydrogenation (e.g., PtO2 catalyst) may also isomerize cis-racemates to trans-forms, requiring monitoring via circular dichroism (CD) spectroscopy .
Q. What are the critical impurities in this compound, and how are they controlled during synthesis?
- Methodological Answer : Major impurities include:
- Paroxetine Related Compound G : Formed via incomplete fluorophenyl substitution. Controlled by optimizing reaction stoichiometry and temperature.
- Des-fluoro analogs : Arise from defluorination during synthesis. Mitigated using inert atmospheres (N2/Ar) and monitoring via LC-MS/MS. Impurity thresholds are set per ICH Q3A guidelines, with quantification against USP impurity standards (e.g., USP Paroxetine Related Compound F RS, CAS 110429-35-1) .
Q. What metabolic interactions should be considered when studying this compound in vitro?
- Methodological Answer : As a structural analog of paroxetine, it may inhibit CYP2D6 and CYP3A4 isoforms. In vitro assays using human liver microsomes should assess IC50 values for CYP inhibition. Co-administration studies with substrates like dextromethorphan (CYP2D6 probe) or midazolam (CYP3A4 probe) are recommended. Note that CYP3A4 inhibition is weak compared to ketoconazole (IC50 >100-fold higher) .
Safety and Handling Guidelines
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fire-resistant, impervious PPE (EN 374-certified gloves) and full-face respirators if ventilation is inadequate. Avoid skin/eye contact; rinse with water for ≥15 minutes if exposed. Spills must be collected in approved waste containers and disposed via incineration (per ECHA guidelines). Storage requires light-sensitive containers at 2–8°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
